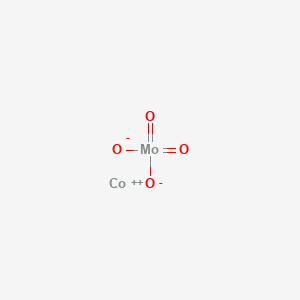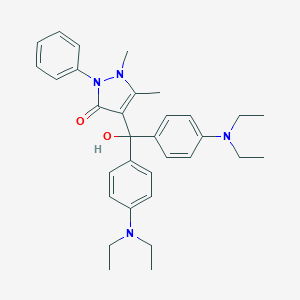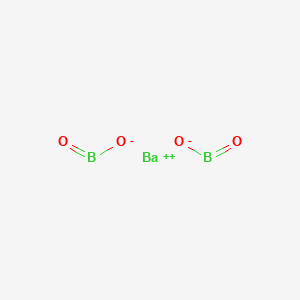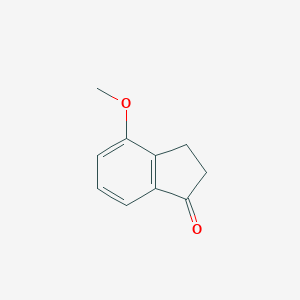![molecular formula C20H32O B081274 (5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol CAS No. 13864-65-8](/img/structure/B81274.png)
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol is a synthetic steroid compound that has been widely used in scientific research. This compound is commonly referred to as 17α-Methyltestosterone and is a derivative of testosterone. It has been used in various fields of research, including biochemistry, pharmacology, and endocrinology, due to its unique properties.
Mecanismo De Acción
The mechanism of action of 17α-Methyltestosterone involves binding to androgen receptors, which are located in various tissues throughout the body. Once bound to the receptor, it initiates a cascade of biochemical events that result in the activation of certain genes. This activation leads to the production of proteins that are responsible for the physiological effects of androgens, such as the development of male sexual characteristics.
Efectos Bioquímicos Y Fisiológicos
17α-Methyltestosterone has a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, enhance bone density, and improve red blood cell production. It also has an effect on the metabolism of fats and carbohydrates, leading to an increase in energy levels. Additionally, it has been shown to have a positive effect on mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 17α-Methyltestosterone in lab experiments is its ability to bind to androgen receptors, which allows for the investigation of the effects of androgens on various physiological processes. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for side effects, such as liver toxicity and cardiovascular disease.
Direcciones Futuras
There are several future directions for the use of 17α-Methyltestosterone in scientific research. One area of interest is the investigation of its potential use in the treatment of medical conditions, such as osteoporosis and hypogonadism. Another area of interest is the development of new and improved synthetic androgen compounds that have fewer side effects and are more effective at targeting specific tissues. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of androgens on various physiological processes.
Métodos De Síntesis
The synthesis of 17α-Methyltestosterone involves the modification of testosterone through the introduction of a methyl group at the 17α position. This modification is achieved through a series of chemical reactions, including oxidation and reduction. The final product is a white crystalline powder that is soluble in ethanol and chloroform.
Aplicaciones Científicas De Investigación
17α-Methyltestosterone has been extensively used in scientific research due to its ability to bind to androgen receptors. This compound has been used to study the effects of androgens on various physiological processes, including the development of male sexual characteristics, bone density, and muscle growth. It has also been used to investigate the role of androgens in the treatment of various medical conditions, such as hypogonadism and osteoporosis.
Propiedades
Número CAS |
13864-65-8 |
|---|---|
Nombre del producto |
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol |
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h10,13-17,21H,4-9,11-12H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 |
Clave InChI |
PSSMYDBTMOOUQT-PAPWGAKMSA-N |
SMILES isomérico |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=C[C@]4(C)O)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



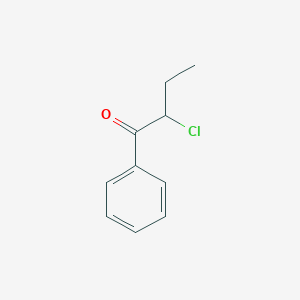
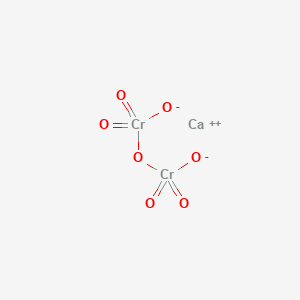

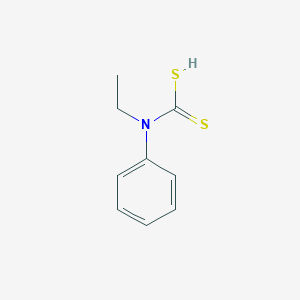
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
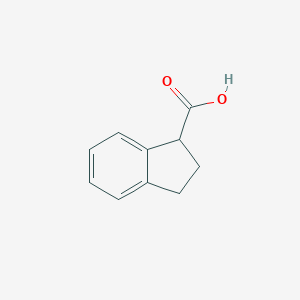
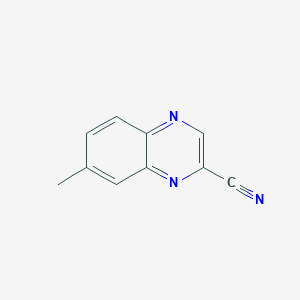
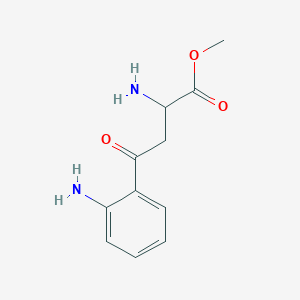
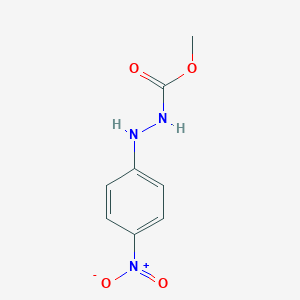
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
